BenchChemオンラインストアへようこそ!

N1-(2,5-difluorophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide

Lipophilicity Drug-likeness ADME Prediction

The ortho-methyl on the o-tolyl ring and unique undefined chiral center equip this oxalamide for advanced SAR. With XLogP3=2.8—0.6 log units higher than des-methyl analogs—it's ideal for assessing permeability- & chirality-driven target engagement in kinase, neuraminidase, and PAI-1 panels where enantiomer-specific potency is under investigation. The scaffold's demonstrated versatility across these targets makes it a strategic addition to focused libraries.

Molecular Formula C18H18F2N2O3
Molecular Weight 348.35
CAS No. 1797338-66-9
Cat. No. B2422768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2,5-difluorophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide
CAS1797338-66-9
Molecular FormulaC18H18F2N2O3
Molecular Weight348.35
Structural Identifiers
SMILESCC1=CC=CC=C1C(CNC(=O)C(=O)NC2=C(C=CC(=C2)F)F)OC
InChIInChI=1S/C18H18F2N2O3/c1-11-5-3-4-6-13(11)16(25-2)10-21-17(23)18(24)22-15-9-12(19)7-8-14(15)20/h3-9,16H,10H2,1-2H3,(H,21,23)(H,22,24)
InChIKeyVDKMDDRMCHSWQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2,5-difluorophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide (CAS 1797338-66-9): Structural Identity, Physicochemical Profile, and Procurement-Relevant Characterization


N1-(2,5-difluorophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide (CAS 1797338-66-9; PubChem CID 71810561) is a synthetic small-molecule oxalamide derivative with the molecular formula C18H18F2N2O3 and molecular weight 348.3 g/mol [1]. The compound is characterized by a 2,5-difluorophenyl moiety at the N1 position, an oxalamide central linker, and a 2-methoxy-2-(o-tolyl)ethyl substituent at the N2 position. Computed physicochemical descriptors include XLogP3 = 2.8, hydrogen bond donor count = 2, hydrogen bond acceptor count = 5, topological polar surface area (TPSA) = 67.4 Ų, and rotatable bond count = 5 [1]. The structure contains an undefined atom stereocenter at the carbon bearing the methoxy and o-tolyl groups, imparting chirality acknowledged in the PubChem record [1]. This compound is cataloged as a research chemical (F6451-1982) and is supplied by multiple vendors; no regulatory approval (e.g., FDA, EMA) has been identified for any therapeutic indication.

Why Generic Substitution of N1-(2,5-difluorophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide with Close Oxalamide Analogs Is Scientifically Unjustified


The oxalamide scaffold tolerates extensive structural variation at both N1 and N2 positions, and small modifications yield substantially divergent physicochemical and pharmacological profiles. Systematic SAR studies of oxalamide derivatives demonstrate that the identity and substitution pattern of aromatic rings directly govern target potency: for neuraminidase inhibition, IC50 values range from 0.09 µM to >10 µM depending on aryl substitution [1]; for PAI-1 inhibition, trifluoromethyl-containing analogs achieve IC50 = 4.5 µM versus 96 µM for the unsubstituted parent [2]; and for c-Met kinase, oxalamide congeners span IC50 values from nanomolar to >10 µM [3]. The o-tolyl group present in CAS 1797338-66-9 introduces a methyl substituent ortho to the point of attachment, which is absent in common analogs such as the methoxyphenethyl and fluorobenzyl series. This ortho-methyl installation is expected to alter rotational freedom, lipophilicity, and metabolic vulnerability in ways that cannot be recapitulated by unsubstituted or para-substituted phenyl analogs, rendering direct functional interchange without experimental revalidation unsound.

Quantitative Differentiation of N1-(2,5-difluorophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide (1797338-66-9) Versus Closest Structural Analogs


Lipophilicity Advantage: XLogP3 of 2.8 Confers a +0.6 Log Unit Increase Over the 2-Methoxyphenethyl Analog, Favoring Membrane Permeability

The target compound (CAS 1797338-66-9) carries an o-tolyl group on the N2 side chain, whereas the closely related analog N1-(2,5-difluorophenyl)-N2-(2-methoxyphenethyl)oxalamide (CAS 899748-87-9) bears a simple 2-methoxyphenethyl substituent lacking the ortho-methyl decoration. Computed XLogP3 values, derived using the same algorithm (XLogP3 3.0, PubChem release 2019.06.18), reveal a difference of 2.8 − 2.2 = +0.6 log units in favor of CAS 1797338-66-9 [1][2]. The meta-substituted 4-methoxyphenethyl analog (CAS 900001-21-0) shares the same lower XLogP3 value of 2.2 [3]. An XLogP3 increase of +0.6 units corresponds to an approximately 4-fold increase in calculated octanol/water partition coefficient, which is associated with enhanced passive membrane permeability within the typical drug-like lipophilicity window (XLogP3 1–4). This difference is large enough to meaningfully alter cellular uptake, tissue distribution, and off-target partitioning profiles in cell-based assays and in vivo models.

Lipophilicity Drug-likeness ADME Prediction

Stereochemical Differentiation: An Undefined Chiral Center Introduced by the o-Tolyl Group Enables Enantioselective Target Engagement Unavailable in Achiral Methoxyphenethyl Analogs

The PubChem record for CAS 1797338-66-9 explicitly reports 'Undefined Atom Stereocenter Count = 1', located at the carbon atom bearing the methoxy and o-tolyl substituents [1]. In contrast, the closest achiral comparator N1-(2,5-difluorophenyl)-N2-(2-methoxyphenethyl)oxalamide (CAS 899748-87-9) contains no stereocenter, as the carbon adjacent to the methoxy group is a methylene (-CH2-) rather than a substituted methine (-CH(OCH3)(o-tolyl)-) [2]. The structurally related analog N1-(2,5-difluorophenyl)-N2-(4-methoxyphenethyl)oxalamide (CAS 900001-21-0) is likewise achiral [3]. This stereochemical distinction has profound implications: chiral recognition by biological targets (enzymes, receptors, transporters) can yield enantiomer-dependent potency differences exceeding 10-fold, a phenomenon extensively documented across medicinal chemistry. The unresolved racemate of CAS 1797338-66-9 thus represents a starting point for enantiomeric separation and differential activity screening that is structurally impossible with the achiral methoxyphenethyl or 4-fluorobenzyl series.

Chirality Stereochemistry Enantioselectivity

Predicted Metabolic Stability Enhancement: The Ortho-Methyl Group on the o-Tolyl Moiety May Attenuate Oxidative Metabolism Relative to Unsubstituted Phenyl and Benzyl Analogs

The 'magic methyl effect'—the phenomenon whereby installation of a single methyl group profoundly alters the pharmacokinetic profile of a bioactive compound—is a well-established principle in medicinal chemistry. Literature precedent demonstrates that ortho-methylation can block CYP-mediated hydroxylation at the substituted position, increase metabolic stability, and prolong half-life: for example, simvastatin (bearing an additional methyl group versus lovastatin) exhibits a 2.5-fold potency increase and longer half-life due to blockade of ester hydrolysis by the extra methyl [1]. Ortho-methylation of pyridine rings has been shown to fine-tune metabolic stability and solubility profiles [2]. In comparison, the N2-side chain of CAS 1797338-66-9 bears an ortho-methyl group on the aromatic ring (the o-tolyl moiety), whereas the closest analogs CAS 899748-87-9, CAS 900001-21-0, and CAS 1797281-32-3 all feature unsubstituted phenyl or benzyl rings at the corresponding position [3][4][5]. The presence of the ortho-methyl substituent is predicted to sterically hinder CYP-mediated aromatic hydroxylation at the occupied position, potentially translating into reduced intrinsic clearance in liver microsome assays relative to unsubstituted phenyl congeners.

Metabolic Stability CYP Metabolism Magic Methyl Effect

Class-Level Activity Baseline: Oxalamide Derivatives Achieve Nanomolar Neuraminidase Inhibition and Micromolar Kinase Inhibition, Establishing a Versatile Pharmacophore Requiring Individual Compound Validation

The oxalamide scaffold has been validated across multiple therapeutic target classes with quantitative potency benchmarks. In neuraminidase inhibition, compound Z2 (an oxalamide derivative) achieved IC50 = 0.09 µM, outperforming oseltamivir carboxylate (IC50 = 0.10 µM) and the virtual screening lead ZINC05250774 (IC50 = 1.91 µM) [1]. In PAI-1 inhibition, oxalamide derivative 4 showed IC50 = 96 µM, with trifluoromethyl-substituted analogs improving to IC50 = 4.5 µM—a >20-fold enhancement driven by aryl ring substitution [2]. In kinase inhibition, oxalamide derivatives have been patented by Bristol-Myers Squibb as c-Met inhibitors, with representative compounds demonstrating IC50 values in the low micromolar range (e.g., 2.60 µM by caliper mobility shift assay) [3]. These data collectively establish that the oxalamide chemotype is a productive pharmacophore across unrelated target families, but potency is exquisitely sensitive to the identity of N1 and N2 substituents. CAS 1797338-66-9, with its unique combination of 2,5-difluorophenyl (N1) and 2-methoxy-2-(o-tolyl)ethyl (N2) groups, occupies an uncharted region of oxalamide chemical space not represented in published SAR datasets, and its activity against any specific target must be determined experimentally rather than inferred from class averages.

Neuraminidase Inhibition Kinase Inhibition Structure-Activity Relationship

Molecular Weight and TPSA Positioning: CAS 1797338-66-9 (MW 348.3, TPSA 67.4 Ų) Sits Within Favorable Oral Drug-Like Space While Offering Greater Structural Elaboration Potential Than Smaller Oxalamide Fragments

Oral drug-likeness guidelines (Lipinski's Rule of Five, Veber rules) identify molecular weight ≤500 and TPSA ≤140 Ų as thresholds predictive of oral absorption. CAS 1797338-66-9, with MW = 348.3 g/mol and TPSA = 67.4 Ų, falls well within these boundaries [1]. However, direct comparators with the identical 2,5-difluorophenyl N1 cap but smaller N2 substituents occupy even lower-MW space: CAS 899748-87-9 and CAS 900001-21-0 each have MW = 334.32 g/mol (ΔMW = −14.0) [2][3], while the minimal analog N1-(2,5-difluorophenyl)-N2-methyloxalamide has MW = 228.2 g/mol. At the other extreme, elaborated oxalamides such as N1-(2,5-difluorophenyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide carry substantially higher molecular weight (>450 g/mol). CAS 1797338-66-9 occupies a strategic 'mid-range' position: it adds sufficient structural complexity (chirality, o-tolyl lipophilicity) to probe sophisticated SAR questions without exceeding lead-like property thresholds, enabling both forward elaboration and backward truncation in optimization campaigns.

Drug-likeness Lead-likeness Physicochemical Properties

Recommended Research and Industrial Application Scenarios for N1-(2,5-difluorophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide (1797338-66-9) Based on Verified Differentiation Evidence


Enantioselective SAR Exploration in Oxalamide-Based Drug Discovery Programs

The undefined atom stereocenter (count = 1) uniquely present in CAS 1797338-66-9—but absent in the achiral methoxyphenethyl comparator series (CAS 899748-87-9, CAS 900001-21-0)—makes this compound the preferred starting material for laboratories seeking to resolve individual enantiomers via chiral chromatography or asymmetric synthesis and evaluate enantiomer-dependent potency, selectivity, and ADME profiles [1]. This scenario is directly supported by the stereochemical differentiation evidence in Section 3, Evidence Item 2, and is applicable to neuraminidase, PAI-1, and kinase inhibitor programs where the oxalamide chemotype has established SAR precedent [2][3][4].

Cell Permeability and Lipophilicity Optimization Studies in CNS and Intracellular Target Programs

With an XLogP3 of 2.8—representing a +0.6 log unit (≈4-fold) increase over the methoxyphenethyl analogs (XLogP3 = 2.2)—CAS 1797338-66-9 is the rational choice for parallel assessment of permeability and cellular potency alongside its des-methyl comparators in programs where enhanced membrane partitioning is hypothesized to drive target engagement [5][6][7]. This application derives from the lipophilicity differentiation evidence in Section 3, Evidence Item 1, and is particularly relevant for intracellular targets (e.g., kinases, IDO1) and CNS programs requiring moderate lipophilicity for blood-brain barrier penetration.

Metabolic Stability Screening in Oxalamide Lead Optimization Cascades

The presence of the ortho-methyl substituent on the o-tolyl ring, as documented in Evidence Item 3 (Section 3), positions CAS 1797338-66-9 as a candidate for head-to-head intrinsic clearance comparison against the unsubstituted phenyl analogs (CAS 899748-87-9, CAS 900001-21-0) in liver microsome and hepatocyte stability assays [8][9][10]. This scenario exploits the predicted metabolic shielding effect of the ortho-methyl group, with the 'magic methyl' literature supporting potential half-life extension [11][12]; experimental confirmation or refutation of this prediction would generate valuable SAR data for the oxalamide series.

Diversified Screening Library Construction for Oxalamide Chemotype Profiling

CAS 1797338-66-9, with its mid-range molecular weight (348.3 g/mol), favorable TPSA (67.4 Ų), and unique combination of structural features (2,5-difluorophenyl N1 cap, chiral o-tolyl-containing N2 side chain), represents a chemically distinct entry in oxalamide-focused compound libraries [13]. As evidenced in Section 3, Evidence Item 4, the oxalamide scaffold has demonstrated activity across neuraminidase (IC50 as low as 0.09 µM), PAI-1 (IC50 4.5–96 µM), c-Met kinase (IC50 ~2.6 µM), and AChE (IC50 1.51 µM) targets [14][15][16]. Procurement of CAS 1797338-66-9 for broad-panel screening against these and other target classes is warranted to map the activity profile of this specific substitution pattern and identify novel target opportunities not predicted by existing SAR.

Quote Request

Request a Quote for N1-(2,5-difluorophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.